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molecular formula C14H19NO4 B3082539 Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate CAS No. 112887-40-8

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Cat. No. B3082539
M. Wt: 265.3 g/mol
InChI Key: JLXGHWHTUOCXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04870074

Procedure details

A mixture of 2-(2-acetoxyethyl)-4-benzyloxycarbonylmorpholine (24.5 g), potassium hydroxide (8.9 g), ethanol (40 ml), and water (40 ml) is refluxed for 30 minutes and concentrated under reduced pressure. Water is added to the residue and the mixture is extracted with diethyl ether. The organic layer is washed with water, dried over sodium sulfate, and evaporated to give the title compound (15 g) as an oil.
Name
2-(2-acetoxyethyl)-4-benzyloxycarbonylmorpholine
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH:7]1[O:12][CH2:11][CH2:10][N:9]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:8]1)(=O)C.[OH-].[K+].C(O)C>O>[OH:4][CH2:5][CH2:6][CH:7]1[O:12][CH2:11][CH2:10][N:9]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:8]1 |f:1.2|

Inputs

Step One
Name
2-(2-acetoxyethyl)-4-benzyloxycarbonylmorpholine
Quantity
24.5 g
Type
reactant
Smiles
C(C)(=O)OCCC1CN(CCO1)C(=O)OCC1=CC=CC=C1
Name
Quantity
8.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCC1CN(CCO1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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